Product packaging for Glyinflanin B(Cat. No.:CAS No. 142750-23-0)

Glyinflanin B

Cat. No.: B12712212
CAS No.: 142750-23-0
M. Wt: 338.4 g/mol
InChI Key: KXBWVUQZNQMUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyinflanin B is a natural compound of research interest, documented in scientific literature and natural product resources . This compound is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or personal use. Products labeled RUO, like this one, lack the regulatory controls and approvals required for medical applications and are strictly confined to non-clinical laboratory research . As a natural product, compounds such as this compound are often explored in basic research for their potential biochemical properties and mechanisms of action. Researchers investigate these compounds to identify their structure-activity relationships, interactions with biological targets, and potential research applications in various fields, including pharmaceutical discovery . Researchers can utilize this product in studies aimed at better identifying and quantifying chemical substances in biological specimens, or in the early development of laboratory tests for non-clinical purposes . By providing this compound, we supply researchers with a specialized compound to support innovative scientific inquiry and discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B12712212 Glyinflanin B CAS No. 142750-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142750-23-0

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-9-15(18(24)11-19(13)25-20)17(23)10-16(22)12-3-5-14(21)6-4-12/h3-9,11,21,24H,10H2,1-2H3

InChI Key

KXBWVUQZNQMUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)CC(=O)C3=CC=C(C=C3)O)C

Origin of Product

United States

Glyinflanin B: Overview and Research Context

Source and Botanical Origin of Glyinflanin B

This compound is primarily isolated from plants of the Glycyrrhiza genus, commonly known as licorice. smolecule.com It has been identified in several species, including Glycyrrhiza inflata, Glycyrrhiza glabra, and Glycyrrhiza eurycarpa. smolecule.comnp-mrd.orgwikipedia.org These plants are perennial herbs native to regions of Southern Europe and Asia. semanticscholar.orgnih.gov The roots and stolons of these plants are rich sources of a variety of bioactive compounds, including this compound. nih.govauctoresonline.orgsci-hub.se

The compound can be obtained from the plant material through extraction techniques using solvents like ethanol (B145695) or methanol. smolecule.com Additionally, it has been isolated from hairy root cultures of Glycyrrhiza glabra, which have been investigated as a potential method for producing flavonoids. sci-hub.seresearchgate.net

Structural Classification of this compound as a Flavonoid and Chromenol

This compound is classified as a flavonoid, a large and diverse class of polyphenolic secondary metabolites found in plants. wikipedia.orgmdpi.com Flavonoids share a common 15-carbon skeleton structure (C6-C3-C6), which consists of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.orgencyclopedia.pub

More specifically, this compound is categorized as a prenylated flavonoid. auctoresonline.orgresearchgate.net Its chemical structure is characterized by the presence of a dimethylchromene ring system, which also places it in the chromenol class of compounds. smolecule.comnih.gov The IUPAC name for this compound is 1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione. smolecule.com

Table 1: Chemical and Structural Details of this compound

Property Value
IUPAC Name 1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione smolecule.com
Molecular Formula C20H18O5 smolecule.com
Molecular Weight 338.4 g/mol smolecule.com

| CAS Number | 142750-23-0 smolecule.com |

Academic and Translational Research Significance of this compound

The unique chemical structure of this compound has made it a subject of interest in both academic and translational research. Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. leicabiosystems.comhepi.ac.uk

In the context of academic research, studies have focused on the isolation, characterization, and synthesis of this compound and related flavonoids from Glycyrrhiza species. sci-hub.seresearchgate.net Research has also explored its biological activities. Like many flavonoids, this compound has been investigated for its potential antioxidant and anti-inflammatory properties. smolecule.comsemanticscholar.org Flavonoids, in general, are known to interact with various biological targets, including enzymes involved in inflammatory pathways. semanticscholar.org

From a translational perspective, the bioactive properties of flavonoids like this compound suggest potential applications. The anti-inflammatory and antioxidant activities of related compounds have led to investigations into their therapeutic potential for various conditions. smolecule.comnih.govijpsjournal.com While research on this compound is still in its early stages, the broader study of flavonoids provides a foundation for its potential future investigation in a translational context. nih.govnih.gov The goal of such research is to translate fundamental scientific knowledge into tangible health benefits. liverstrasbourg.org

Table 2: Compounds Mentioned in this Article

Compound Name
Glyinflanin A
This compound
Glyinflanin H
Licoagrodin
Licoagrochalcone B
Licoagrochalcone C
Licoagrochalcone D
Licoagroaurone
Licochalcone C
Kanzonol Y
Glycyrdione A
Licoagroside A
Licoagroside B
Glabrocoumarone B
Liquiritin
Isoliquiritin
Liquiritigenin
Isoliquiritigenin
Glabridin
Glabrol
4'-O-methylglabridin
Hispaglabridin A
Hispaglabridin B
Uralsaponin B
Gancaonin Z
Licochalcone D
Glepidotin A
Glepidotin B
Glabrene
Glabrone
Shinpterocarpin
Licoisoflavone A
Licoisoflavone B
Formononetin
Glyzarin
Kumatakenin
Licochalcone A
Glycyrrhizin
18-beta-glycyrrhetinic acid
Licochalcone E
Daidzein
Daidzin
Genistin
Ononin
Glycitein
Genistein
Coumestrol
Luteolin
Rutin
Apigenin
Kanzonol C

Isolation and Spectroscopic Elucidation of Glyinflanin B

Extraction and Isolation Methodologies for Glyinflanin B

The initial step in obtaining this compound involves the extraction from its natural source, the dried roots of Glycyrrhiza inflata. The powdered roots are typically extracted with acetone (B3395972). The resulting crude acetone extract undergoes a series of purification steps to isolate the target compound. clockss.org

The purification process involves partitioning the acetone extract, followed by column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvent systems, such as n-hexane-acetone, to separate the components based on polarity. Fractions containing this compound are identified and then combined for further purification. Final isolation is often achieved through preparative thin-layer chromatography (TLC) using solvent systems like chloroform-ethyl acetate (B1210297). This multi-step process yields this compound as yellow needles. clockss.org

Spectroscopic Characterization of this compound

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. These methods provide precise information on the compound's molecular weight, elemental composition, and the intricate arrangement of its atoms.

High-Resolution Mass Spectrometry (HR-MS) was employed to determine the exact mass and elemental composition of this compound. The analysis yielded a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 408.1942. This experimental value corresponds to the calculated mass for the molecular formula C₂₅H₂₄O₅ (408.1937), confirming the elemental composition of the compound. clockss.org

Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for elucidating the structural framework of this compound. Analyses revealed that in solution (specifically acetone-d₆), this compound exists as an equilibrium mixture of two tautomeric forms: a dibenzoylmethane (B1670423) (keto form) and a β-hydroxychalcone (enol form). clockss.org

¹H-NMR Spectroscopy: The proton NMR spectrum displays distinct signals for both the keto and enol forms, confirming the presence of the tautomeric mixture. Key features in the spectrum include signals corresponding to a 2,2-dimethylpyran ring system. clockss.org

¹³C-NMR Spectroscopy: The carbon NMR spectrum further supports the existence of the two tautomers in solution, with separate sets of signals corresponding to the carbon atoms of the dibenzoylmethane and β-hydroxychalcone moieties. clockss.org

The detailed ¹H and ¹³C NMR spectral data are presented below.

Interactive Table: ¹H-NMR Data for this compound (400 MHz, Acetone-d₆) clockss.org Note: Chemical shifts (δ) are in ppm.

Proton No. Enol Form (δ) Keto Form (δ)
2 6.85 (0.6H, s) 4.54 (0.8H, s)
3' 6.40 (0.6H, s) 6.37 (0.4H, s)
6' 7.71 (0.6H, s) 7.59 (0.4H, s)
2", 6" 7.84 (0.4H, d) 7.98 (1.6H, d)
3", 5" 6.97 (0.6H, d) 6.95 (0.4H, d)
4" 7.74 (0.6H, dd) 7.79 (0.4H, dd)
7' 3.29 (1.2H, br d) 3.21 (0.8H, br d)
8' 1.74 (4.2H, br s) 1.75 (3.6H, br s)
4 5.71 (0.8H, d) 5.68 (0.2H, d)
5 6.42 (0.8H, d) 6.37 (0.2H, d)
2-Me 1.44 (4.8H, s) 1.43 (1.2H, s)

Interactive Table: ¹³C-NMR Data for this compound (Acetone-d₆) clockss.org Note: Chemical shifts (δ) are in ppm.

Carbon No. Enol Form (δ) Keto Form (δ)
2 92.05 56.41
1' 108.99 109.11
2' 185.01 194.50
3' 101.99 101.99
4' 162.88 162.88
5' 107.00 107.00
6' 130.68 129.53
1" 126.02 131.70
2", 6" 129.00 128.85
3", 5" 115.65 115.55
4" 162.15 162.15
7' 21.65 21.65
8' 127.91 127.91
9' 122.45 122.45
10' 27.05 27.05
3 182.20 194.50
4 120.30 120.30
5 115.55 115.55
6 157.00 157.00
7 104.00 104.00
8 155.00 155.00
1 77.00 77.00

In addition to mass spectrometry and NMR, other spectroscopic methods were used to characterize this compound. Ultraviolet-visible (UV) spectroscopy was used to classify the compound as a dibenzoylmethane derivative. clockss.org The compound presents as yellow needles with a melting point of 151-152 °C. clockss.org Specific Infrared (IR) spectroscopy data detailing the characteristic absorption bands for its functional groups are not detailed in the primary isolation literature.

Elucidation of Glyinflanin B Biosynthetic Pathways

Metabolic Precursors and Enzymatic Steps in Glyinflanin B Biosynthesis

The journey to this compound begins with primary metabolites that enter the phenylpropanoid pathway. The amino acid L-phenylalanine is the initial precursor, which is converted into p-coumaroyl-CoA through the action of a series of enzymes. frontiersin.orgnih.gov The formation of the characteristic C6-C3-C6 flavonoid skeleton is then initiated by the enzyme Chalcone (B49325) Synthase (CHS). tandfonline.comnih.gov

CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of a chalcone. nih.govresearchgate.net For the branch of the pathway leading to this compound, the specific precursor is isoliquiritigenin. nih.govfrontiersin.org The subsequent key enzymatic steps are outlined below:

  • Isomerization: The chalcone, isoliquiritigenin, is cyclized into a flavanone (B1672756) (liquiritigenin) by the enzyme Chalcone Isomerase (CHI). researchgate.netnih.gov This is a critical step that establishes the core heterocyclic ring of the flavonoid structure. frontiersin.org
  • Isoflavonoid (B1168493) Skeleton Formation: The flavanone intermediate is then acted upon by Isoflavone (B191592) Synthase (IFS), a key cytochrome P450 enzyme. nih.govnih.gov IFS catalyzes an aryl migration reaction to convert the flavanone into a 2-hydroxyisoflavanone, which is the defining step in the biosynthesis of all isoflavonoids. nih.govnih.gov This intermediate is subsequently dehydrated to form the stable isoflavone, daidzein.
  • Prenylation: A crucial modification in the formation of this compound is the addition of a prenyl group (a C5 isoprene (B109036) unit). This reaction is catalyzed by a specific Aromatic Prenyltransferase (PT). researchgate.netkyoto-u.ac.jp These enzymes transfer a dimethylallyl pyrophosphate (DMAPP) group onto the flavonoid backbone. kyoto-u.ac.jp This prenylation step significantly increases the lipophilicity of the molecule. researchgate.net While the exact prenyltransferase for this compound has not been fully characterized, enzymes from this family are known to be responsible for this key diversification step in flavonoid biosynthesis. nih.govresearchgate.net
  • The table below summarizes the key enzymes involved in the core biosynthetic pathway leading to the isoflavone backbone.

    Table 1: Key Enzymes in the Biosynthesis of the Isoflavone Precursor to this compound
    EnzymeAbbreviationFunctionSubstrate(s)Product
    Phenylalanine ammonia-lyasePALInitiates the phenylpropanoid pathway.L-phenylalanineCinnamic acid
    Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid.Cinnamic acidp-Coumaric acid
    4-Coumarate-CoA ligase4CLActivates p-coumaric acid.p-Coumaric acidp-Coumaroyl-CoA
    Chalcone SynthaseCHSForms the chalcone backbone. tandfonline.comp-Coumaroyl-CoA, Malonyl-CoAIsoliquiritigenin (a chalcone)
    Chalcone IsomeraseCHICatalyzes the cyclization of the chalcone. nih.govIsoliquiritigeninLiquiritigenin (a flavanone)
    Isoflavone SynthaseIFSKey enzyme for isoflavone formation. nih.govLiquiritigenin2-hydroxyisoflavanone
    2-hydroxyisoflavanone dehydrataseHIDHDehydrates the intermediate to form the isoflavone. nih.gov2-hydroxyisoflavanoneDaidzein
    Aromatic PrenyltransferasePTAdds a prenyl group to the flavonoid skeleton. kyoto-u.ac.jpIsoflavone intermediate, DMAPPPrenylated Isoflavone

    Role of Hairy Root Cultures in this compound Production

    Hairy root culture, induced by the transformation of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), has emerged as a highly effective biotechnological platform for the production of valuable plant secondary metabolites. mdpi.com Notably, this compound has been successfully isolated from hairy root cultures of Glycyrrhiza glabra (licorice). researchgate.netsci-hub.secabidigitallibrary.org

    These cultures offer several advantages for producing complex flavonoids:

  • High Production Rates: Hairy root cultures of Glycyrrhiza species are noted for their high flavonoid production capacity. sci-hub.se This system provides a continuous and stable source of compounds under controlled laboratory conditions, independent of geographical and seasonal variations. mdpi.com
  • Enhanced Biosynthetic Capabilities: Research suggests that G. glabra hairy root cultures may possess enhanced enzymatic capabilities, such as prenylation and hydroxylation, compared to the roots of the intact plant. sci-hub.se This could lead to the production of novel or rare compounds not typically found in the parent plant.
  • Elicitation for Increased Yield: The production of flavonoids in hairy root cultures can be significantly enhanced through the use of elicitors—substances that trigger defense responses in the plant cells. mdpi.com Biotic elicitors like yeast extract (YE) and abiotic elicitors such as methyl jasmonate (MeJA) have been used to stimulate the expression of biosynthetic genes and increase the accumulation of flavonoids. mdpi.comnih.govnih.gov For example, combining the overexpression of the chalcone isomerase gene with elicitors resulted in a significant increase in total flavonoid accumulation in Glycyrrhiza uralensis hairy roots. nih.gov
  • Table 2: Selected Prenylated Flavonoids Isolated from Glycyrrhiza glabra Hairy Root Cultures
    Compound NameCompound ClassReference
    This compoundPrenylated Flavonoid researchgate.netsci-hub.se
    Licochalcone CPrenylated Chalcone researchgate.netsci-hub.se
    Kanzonol YPrenylated Flavonoid researchgate.netsci-hub.se
    Glycyrdione APrenylated Flavonoid researchgate.netcabidigitallibrary.org
    Licoagrochalcones B, C, DPrenylated Retrochalcones researchgate.netcabidigitallibrary.org
    LicoagroauronePrenylated Aurone researchgate.netcabidigitallibrary.org

    Regulation of this compound Biosynthesis within Plant Systems

    The biosynthesis of this compound, as an isoflavonoid, is tightly regulated within the plant. Isoflavonoids often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, or as signaling molecules in interactions with symbiotic microbes. frontiersin.orgnih.govresearchgate.net Their production is therefore not constitutive but rather induced by specific internal and external cues.

    The regulation occurs primarily at the genetic level, controlling the transcription of the biosynthetic enzymes. Key regulatory features include:

  • Transcriptional Control: The genes encoding the key enzymes of the pathway, such as PAL, C4H, CHS, and IFS, are coordinately regulated. mdpi.com Their expression can be rapidly and transiently induced upon perception of stress signals, such as microbial elicitors or UV radiation. nih.govnih.gov
  • Role of Transcription Factors: Specific families of transcription factors, including MYB, bHLH, and WRKY types, are known to be master regulators of the flavonoid and isoflavonoid pathways. mdpi.com For instance, the R2R3-MYB transcription factor, AtMYB12, has been shown to upregulate flavonoid pathway genes in Glycyrrhiza inflata hairy roots. nih.gov These transcription factors bind to promoter regions of the biosynthetic genes, activating their expression in a coordinated manner.
  • Induction by Elicitors: As mentioned previously, the synthesis of isoflavonoids is often part of a plant's defense response. The application of elicitors like methyl jasmonate (MeJA) or yeast extract mimics a pathogen attack, triggering a signaling cascade (often involving jasmonic acid) that leads to the upregulation of biosynthetic genes and the accumulation of phytoalexins like isoflavonoids. mdpi.comnih.govfrontiersin.orgmdpi.com This inducible nature ensures that the plant allocates resources to produce these defense compounds primarily when they are needed.
  • This complex regulatory network allows the plant to precisely control the production of this compound and related compounds, ensuring they are synthesized in the right place, at the right time, and in the right amount to fulfill their ecological functions.

    Structure Activity Relationship Sar Studies of Glyinflanin B

    Key Structural Features Influencing Glyinflanin B Bioactivity

    This compound is a dibenzoylmethane (B1670423), a tautomeric form of a chalcone (B49325), characterized by a unique assembly of functional groups that are critical to its bioactivity. biotechnologia-journal.org The primary structural elements dictating its biological profile are its hydroxyl groups and a cyclized isoprenoid (prenyl) substituent, which forms a dimethylpyran ring.

    Hydroxyl Groups: Flavonoids' antioxidant capacity is heavily influenced by the number and position of hydroxyl (-OH) groups on their aromatic rings. researchgate.net this compound possesses two hydroxyl groups, one on each of its aromatic ring systems (specifically at C-7 and C-4'). These phenolic hydroxyls can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action. The presence of a catechol (dihydroxy) moiety in the B-ring of a flavonoid is often cited as a significant contributor to high antioxidant activity, a feature absent in this compound, suggesting its antioxidant potential may be moderate compared to catecholic flavonoids. researchgate.net

    Prenyl Group (Cyclized): A defining feature of this compound is the dimethylpyran ring fused to its A-ring. This structure results from the cyclization of a prenyl group. Prenylation is known to enhance the biological activity of flavonoids by increasing their lipophilicity. researchgate.net This increased affinity for lipids allows for better interaction with cell membranes and hydrophobic binding pockets of target proteins. researchgate.netnih.gov The cyclization of the prenyl group, as seen in this compound, can modulate this effect. Some studies on other prenylflavonoids suggest that cyclization may reduce cytotoxicity while maintaining anti-inflammatory activity. researchgate.net

    Dibenzoylmethane Backbone: The core structure of this compound is a 1,3-dicarbonyl system flanked by two phenyl rings. This flexible chain allows the molecule to adopt various conformations and engage in hydrogen bonding via its enol form, which can be crucial for binding to enzyme active sites.

    Table 1: Key Structural Features of this compound and Their Postulated Influence on Bioactivity
    Structural FeaturePositionPostulated Influence on Bioactivity
    Hydroxyl GroupC-7 (A-Ring)Contributes to antioxidant activity; potential site for hydrogen bonding with biological targets.
    Hydroxyl GroupC-4' (B-Ring)Contributes to antioxidant activity; potential site for hydrogen bonding.
    Dimethylpyran RingFused to A-RingEnhances lipophilicity, potentially increasing affinity for biological membranes and protein targets; modulates cytotoxicity and anti-inflammatory effects. researchgate.netresearchgate.net
    1,3-Dicarbonyl MoietyCentral ChainActs as a metal-chelating site; key for tautomerism and flexible binding to enzyme active sites.

    Comparative Structure-Activity Analysis with Structurally Related Flavonoids

    This compound is often isolated from Glycyrrhiza species alongside a suite of other prenylated and non-prenylated flavonoids. ijpsjournal.comauctoresonline.orgsci-hub.se Comparing their structures and reported activities provides valuable SAR insights. Key comparators include licochalcones, glabridin, and kanzonol Y.

    This compound vs. Licochalcones: Licochalcones (e.g., Licochalcone A, C) are retrochalcones, meaning their A-ring oxygenation pattern is reversed compared to typical chalcones. sci-hub.se Licochalcone C, like this compound, is found in Glycyrrhiza inflata. sci-hub.se However, Licochalcone C is a chalcone, not a dibenzoylmethane, and lacks the pyran ring, featuring an open-chain prenyl group instead. Both compound classes exhibit anti-inflammatory and antioxidant activities. nih.govmdpi.com The structural difference—a cyclized versus an open prenyl group and a chalcone versus a dibenzoylmethane core—likely results in different binding affinities and specificities for various biological targets. For instance, licochalcones B and D have been noted for potent superoxide (B77818) scavenging activity. ijpsjournal.com

    This compound vs. Glabridin: Glabridin is a major isoflavan (B600510) found in Glycyrrhiza glabra and is one of the most studied flavonoids from licorice. auctoresonline.orgauctoresonline.org Structurally, it is quite different from this compound; it has an isoflavan core (a B-ring attached at C-3 of the C-ring) but shares the feature of a fused dimethylpyran ring. Glabridin demonstrates potent antimicrobial activity, particularly against Helicobacter pylori and Mycobacterium tuberculosis, an activity for which this compound is not as well-known. ijpsjournal.comauctoresonline.orgnih.gov This suggests that the isoflavan skeleton, compared to the dibenzoylmethane structure of this compound, is more favorable for potent antimicrobial action.

    This compound vs. Kanzonol Y: Kanzonol Y is a prenylated flavanone (B1672756), also co-isolated with this compound. auctoresonline.orgsci-hub.se Its core structure is a flavanone, and it possesses a geranyl (a C10 isoprenoid) side chain rather than a C5 prenyl group. The different nature of both the flavonoid backbone (flavanone) and the isoprenoid substituent (geranyl) leads to distinct biological profiles.

    Table 2: Comparative Structural and Bioactivity Profile of this compound and Related Flavonoids
    CompoundCore StructureKey SubstituentsNotable Reported Bioactivities
    This compoundDibenzoylmethaneDimethylpyran ring, two -OH groupsAnti-inflammatory, Antioxidant biotechnologia-journal.org
    Licochalcone CRetrochalconeOpen-chain prenyl groupAnti-inflammatory, Antioxidant mdpi.comresearchgate.net
    GlabridinIsoflavanDimethylpyran ringAntimicrobial (H. pylori, M. tuberculosis), Antioxidant, Estrogenic auctoresonline.orgnih.govauctoresonline.org
    Kanzonol YFlavanoneGeranyl groupAntimicrobial auctoresonline.orgsci-hub.se

    This comparative analysis underscores that while prenylation is a common strategy in licorice flavonoids to enhance bioactivity, the specific flavonoid backbone (chalcone, isoflavan, flavanone, dibenzoylmethane) is a critical determinant of the type and potency of the resulting pharmacological effect.

    Computational Modeling and Molecular Docking in this compound SAR

    Computational techniques like molecular docking are powerful tools in SAR studies. They predict how a ligand, such as this compound, might bind to the active site of a protein target, providing insights into the intermolecular interactions that stabilize the complex. umi.ac.idnih.gov The primary output of these simulations is a binding energy or docking score (often in kcal/mol), where a more negative value suggests a more stable and favorable interaction. umi.ac.idnih.gov

    Studies have explored the interaction of this compound and its precursor, Glyinflanin A, with various enzyme targets. In one in silico study, Glyinflanin A was docked against α-amylase and α-glucosidase, enzymes relevant to diabetes management. biotechnologia-journal.orgresearchgate.net The results showed favorable binding energies, suggesting potential inhibitory activity. For α-glucosidase, Glyinflanin A demonstrated a higher binding energy than the reference drug acarbose, indicating a strong potential for interaction. biotechnologia-journal.org The interactions were stabilized by hydrogen bonds between the hydroxyl groups of the flavonoid and amino acid residues in the enzyme's active site. researchgate.net

    Another computational study evaluated the binding affinity of this compound against different targets, reporting docking scores that indicate its potential to interact with various biological macromolecules. These interactions are typically driven by a combination of:

    Hydrogen Bonds: Formed between the hydroxyl groups of this compound and polar amino acid residues in the target's binding pocket.

    Hydrophobic Interactions: Occurring between the aromatic rings and the dimethylpyran moiety of this compound and nonpolar residues of the protein.

    Table 3: Representative Molecular Docking Data for Glyinflanin Analogs
    CompoundProtein TargetPredicted Binding Energy (kcal/mol)Key Implied Interactions
    Glyinflanin Aα-Glucosidase-27.331 (Ranked higher than acarbose) biotechnologia-journal.orgHydrogen bonding, Hydrophobic interactions biotechnologia-journal.orgresearchgate.net
    Glyinflanin Aα-Amylase-24.106 (Ranked higher than acarbose) biotechnologia-journal.orgHydrogen bonding, Hydrophobic interactions biotechnologia-journal.org
    This compoundVarious (unspecified)-5.68 to -6.03Implies moderate binding affinity across multiple potential targets.

    These in silico models provide a molecular-level hypothesis for the observed bioactivities of this compound. By visualizing its binding pose, researchers can rationalize why certain structural features are essential and can guide future modifications to enhance binding affinity and selectivity for a specific target. umi.ac.idnih.gov

    Pharmacological Activities and Underlying Molecular Mechanisms of Glyinflanin B

    Antioxidative Mechanisms

    Activation of Nrf2-KEAP-1 Antioxidant Pathway

    A table of mentioned compounds has not been generated as no compounds were discussed in the article.

    Antitumor Potential and Cellular Mechanisms

    While various flavonoids isolated from licorice have demonstrated antitumor effects, specific data on the cellular and molecular mechanisms of Glyinflanin B remain largely uncharacterized.

    Inhibition of Cellular Proliferation

    The direct effects of this compound on the inhibition of cancer cell proliferation have not been extensively documented in peer-reviewed studies. The capacity of many flavonoids to interfere with cell cycle progression suggests a potential mechanism, but specific research confirming this for this compound is not currently available.

    Mechanisms of Apoptosis Induction

    Apoptosis, or programmed cell death, is a critical target for cancer therapy. Many natural compounds exert their antitumor effects by triggering this process in malignant cells. However, specific studies detailing the pathways through which this compound may induce apoptosis, such as the activation of caspases or regulation of the Bcl-2 family of proteins, have not been identified in the existing scientific literature.

    Interactions with PI3K/AKT/mTOR and MAPK Signaling Pathways

    The PI3K/AKT/mTOR and MAPK signaling pathways are crucial regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. While other flavonoids have been shown to modulate these pathways, there is a lack of specific research demonstrating the interaction of this compound with these critical signaling cascades.

    Antiviral Activities and Mechanisms

    The antiviral properties of licorice extracts are well-documented and are often attributed to more abundant compounds. The specific contribution and mechanisms of this compound to these effects are not yet clearly defined.

    Inhibition of Viral Replication Pathways

    The ability of a compound to inhibit viral replication is key to its antiviral potential. This can occur at various stages of the viral life cycle, including attachment, entry, uncoating, replication of the viral genome, and release of new viral particles. At present, there is no specific scientific evidence detailing the inhibitory effects of this compound on these viral replication pathways.

    Inhibition of Cathepsin L Activity

    Cathepsin L is a lysosomal protease that plays a role in various physiological and pathological processes, including viral entry and replication for some viruses. While inhibition of Cathepsin L is a known antiviral strategy, there are no available studies that specifically identify this compound as an inhibitor of this enzyme.

    Gastroprotective Effects and Associated Mechanisms

    Research specifically detailing the gastroprotective effects of this compound and its associated molecular mechanisms is not available in the current scientific literature. While various natural compounds have been investigated for their potential to protect the gastric mucosa, dedicated studies on this compound for this particular pharmacological activity have not been published. The mechanisms by which other compounds exert gastroprotective effects often involve the enhancement of mucosal defense factors, such as mucus and bicarbonate secretion, and the reduction of aggressive factors like gastric acid secretion and oxidative stress. However, whether this compound possesses such properties remains to be investigated.

    Other Investigated Biological Activities

    Beyond the primary pharmacological activities, this compound has been the subject of preliminary investigations into other potential biological effects. These studies, primarily computational and in vitro, have explored its interactions with specific biological targets and its potential as an antimutagenic and antiparasitic agent.

    In Silico Inhibition of Histamine H2 Receptors

    Computational studies have been conducted to explore the potential of this compound as an inhibitor of the histamine H2 receptor, a key protein involved in the regulation of gastric acid secretion. In silico screening of a library of natural compounds from licorice plants (Glycyrrhiza glabra L.) identified this compound as a potential inhibitor of this receptor.

    Molecular docking simulations are computational techniques used to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor). In one such study, the binding interaction between this compound and the histamine H2 receptor was evaluated. The results indicated a potential inhibitory activity, with a calculated free energy of binding.

    Table 1: In Silico Docking Results of this compound against Histamine H2 Receptor
    CompoundTarget ReceptorFree Energy of Binding (ΔG) (kcal/mol)Computational Method
    This compoundHistamine H2-8.8Autodock Vina

    This in silico finding suggests that this compound may have the potential to act as a histamine H2 receptor antagonist, which could theoretically lead to a reduction in gastric acid production. However, it is crucial to note that these are computational predictions and require confirmation through in vitro and in vivo experimental studies to establish any actual biological activity.

    Antiparasitic and Antileishmanial Effects

    There is currently no specific research available on the antiparasitic and antileishmanial effects of the isolated compound this compound. While extracts from plants of the Glycyrrhiza genus, from which compounds like this compound can be isolated, have been investigated for their antiparasitic properties, the specific activity of this compound has not been reported. For instance, studies on crude extracts of Glycyrrhiza inflata have shown effectiveness against Leishmania species. Similarly, other compounds from licorice, such as glycyrrhizic acid, have been evaluated for their activity against parasites like Plasmodium falciparum and Leishmania donovani. These studies, however, did not specifically test this compound, and therefore its potential in this area remains unknown.

    Antimutagenic Activity

    Specific studies on the antimutagenic activity of this compound have not been reported in the scientific literature. The potential of a compound to prevent or reduce the rate of mutation in DNA is a significant area of research. While other isoflavones isolated from various plant sources have been shown to possess antimutagenic properties, there is no available data from studies specifically designed to evaluate this activity for this compound. Therefore, its capacity to act as an antimutagenic agent is yet to be determined.

    Synthetic Strategies for Glyinflanin B and Its Analogues

    Challenges in the Total Synthesis of Glyinflanin B

    The total synthesis of this compound is fraught with several challenges inherent to the synthesis of prenylated flavonoids. These challenges require careful strategic planning to overcome.

    Regioselectivity of Prenylation: One of the primary hurdles is the regioselective introduction of the C-prenyl group at the C-8 position of the A-ring. Direct electrophilic substitution on the electron-rich phloroglucinol-type A-ring can lead to a mixture of C-6, C-8, and di-prenylated products, resulting in low yields of the desired isomer and creating difficult purification challenges. uu.nl

    Protecting Group Strategy: The flavanone (B1672756) core of this compound contains multiple hydroxyl groups with similar reactivity. A robust protecting group strategy is necessary to differentiate these groups and direct reactions to the desired positions. The selection, introduction, and subsequent removal of these protecting groups must be high-yielding and compatible with the sensitive prenyl group.

    Lability of the Prenyl Group: The prenyl moiety is susceptible to rearrangement or cyclization under acidic or oxidative conditions that might be required in the synthetic sequence. rsc.org This restricts the choice of reagents and reaction conditions, particularly in the later stages of the synthesis after the prenyl group has been installed.

    Construction of the Flavanone Core: While the construction of the flavanone heterocyclic ring from a chalcone (B49325) precursor is a well-established transformation, achieving high yields and purity can be challenging. The cyclization of the chalcone intermediate must be optimized to avoid side reactions.

    Synthetic Approaches to Key this compound Precursors and Intermediates

    The synthesis of this compound hinges on the effective construction of its core structure and the strategic introduction of its substituents. A common approach involves the synthesis of a chalcone intermediate followed by its cyclization to the flavanone. A synthetic route analogous to that of 7-methylglabranin, a structurally similar compound, provides a blueprint for accessing this compound. niscpr.res.in

    The synthesis would commence with a suitably substituted acetophenone (B1666503), such as 2',6'-dihydroxy-4'-methoxyacetophenone. This precursor can be synthesized from phloroglucinol. The key steps are outlined below:

    Protection of Hydroxyl Groups: To control reactivity, the hydroxyl groups of the starting acetophenone are often protected. For instance, methoxymethyl (MOM) ethers can be formed using methoxymethyl chloride and a base like potassium carbonate. niscpr.res.in

    Nuclear Prenylation: The crucial C-prenylation step is then carried out. Treating the protected acetophenone with prenyl bromide in the presence of a base like methanolic potassium hydroxide (B78521) introduces the prenyl group onto the aromatic ring. This reaction can produce a mixture of products, from which the desired 3-C-prenylacetophenone must be isolated. niscpr.res.in

    Claisen-Schmidt Condensation: The prenylated acetophenone is then condensed with benzaldehyde (B42025) under basic conditions (e.g., ethanolic potassium hydroxide) to form the corresponding chalcone intermediate. This reaction builds the C6-C3-C6 backbone of the flavonoid. nih.govjocpr.com

    Flavanone Ring Formation: The chalcone is subsequently cyclized to the flavanone. This is typically achieved by heating the chalcone in the presence of a base like sodium acetate (B1210297) in ethanol (B145695). niscpr.res.injocpr.com This step forms the heterocyclic C-ring.

    Deprotection: The final step involves the removal of the protecting groups to unveil the free hydroxyl groups of this compound. For MOM groups, this is typically accomplished using acidic hydrolysis (e.g., 3N HCl in methanol). jocpr.com

    This approach allows for the assembly of the core structure and installation of the key prenyl substituent.

    Precursor/IntermediateStructureRole in Synthesis
    2,6-Dihydroxy-4-methoxyacetophenoneA-ring precursor
    2,6-Di(methoxymethoxy)-4-methoxy-3-C-prenylacetophenoneKey prenylated intermediate
    2',6'-Dihydroxy-4'-methoxy-3'-C-prenylchalconeDirect precursor to the flavanone ring
    BenzaldehydeB-ring and C-2/C-3 precursor

    Note: The structures in the table are representative examples based on analogous syntheses and are for illustrative purposes. The exact structures for the synthesis of this compound would follow this pattern.

    Enzymatic and Biocatalytic Approaches to this compound Synthesis

    Biocatalysis offers a promising alternative to traditional chemical synthesis, often providing solutions to challenges like regioselectivity and the need for extensive protecting group manipulations. academicjournals.org The use of enzymes or whole-cell systems for synthesizing this compound could offer a more efficient and environmentally benign route.

    Key enzymatic transformations applicable to this compound synthesis include:

    Enzymatic Prenylation: The most significant advantage of a biocatalytic approach would be in addressing the challenge of regioselective prenylation. Prenyltransferases (PTs) are enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an acceptor. nih.gov Several flavonoid-specific PTs have been identified that exhibit high regioselectivity. For example, a prenyltransferase from Fusarium oxysporum, FoPT1, has been shown to C-prenylate various flavonoids specifically at the C-6 position. nih.gov While a specific C-8 prenyltransferase for the this compound scaffold has yet to be reported, enzyme screening and protein engineering could lead to the discovery or development of a suitable biocatalyst. nih.govnih.gov This would circumvent the selectivity issues seen in chemical synthesis.

    Enzymatic Assembly of the Flavonoid Core: The biosynthesis of flavonoids in plants involves a cascade of enzymes, including chalcone synthase (CHS) and chalcone isomerase (CHI), which construct the flavanone core from phenylpropanoid pathway precursors. encyclopedia.pubresearchgate.net Reconstituting these pathways in microbial hosts like E. coli or yeast has been demonstrated for the production of various flavonoids. nih.gov A similar strategy could be envisioned for this compound, where the biosynthetic pathway is engineered into a microbial chassis, potentially leading to de novo synthesis from simple sugars.

    The integration of biocatalysis, particularly for the key prenylation step, could dramatically improve the efficiency and sustainability of this compound synthesis. academicjournals.org

    Enzyme ClassPotential ReactionAdvantage
    Prenyltransferase (PT)Regiospecific C-8 prenylation of the flavanone A-ringHigh regioselectivity, avoids mixtures of isomers, mild reaction conditions. nih.govnih.gov
    Chalcone Synthase (CHS)Condensation of p-coumaroyl-CoA and malonyl-CoAForms the chalcone backbone from common metabolic precursors. encyclopedia.pub
    Chalcone Isomerase (CHI)Stereospecific cyclization of the chalcone to a flavanoneForms the heterocyclic C-ring with correct stereochemistry. encyclopedia.pubresearchgate.net

    Rational Design and Synthesis of this compound Analogues for SAR Elucidation

    The synthesis of analogues of this compound is essential for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. The prenyl group is a known pharmacophore that often enhances the biological activity of flavonoids by increasing their lipophilicity and ability to interact with biological membranes and protein targets. nih.govnih.govresearchgate.net

    Rational design of analogues would focus on systematic modifications of the this compound structure:

    Modification of the Prenyl Group: The position of the prenyl group on the flavonoid scaffold can be altered. Synthesizing analogues with the prenyl group at the C-6 position, or on the B-ring, would help determine the importance of the C-8 substitution for a given biological activity. Furthermore, the prenyl group itself could be replaced with other lipophilic groups, such as a geranyl group or a simple alkyl chain, to probe the specific structural requirements of the binding pocket of its biological target.

    Alteration of the Flavonoid Core: The substitution pattern of the hydroxyl and methoxy (B1213986) groups on both the A and B rings can be varied. For example, analogues could be synthesized with different methylation patterns or with additional hydroxyl groups. These modifications would probe the electronic and hydrogen-bonding interactions that are critical for activity.

    Stereochemistry: The flavanone core contains a stereocenter at the C-2 position. Synthesizing both the (S) and (R) enantiomers and evaluating their activities can reveal stereospecific interactions with a biological target.

    The synthesis of these analogues would largely follow the chemical routes established for the parent natural product, utilizing different substituted starting materials. The resulting library of compounds would then be subjected to biological screening. Quantum chemistry and molecular docking studies can complement these efforts by predicting how structural changes might affect properties like radical scavenging ability or binding affinity to enzyme targets, thereby guiding the design of more potent and selective analogues. nih.govtandfonline.com

    Advanced Analytical Methodologies in Glyinflanin B Research

    Quantitative Profiling of Glyinflanin B

    Quantitative analysis is fundamental to understanding the prevalence of this compound in natural sources and for standardization purposes. Several chromatographic techniques are employed for the precise measurement of this compound in complex mixtures like plant extracts.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of flavonoids, including this compound, from sources such as Glycyrrhiza glabra (licorice) root extracts. researchgate.netresearchgate.net The method's robustness and precision make it ideal for quality control and fingerprint analysis of commercial extracts. researchgate.net In a typical application, reversed-phase (RP-HPLC) is used, where a non-polar stationary phase separates compounds based on their hydrophobicity.

    Research on flavonoid-rich extracts from G. glabra utilizes validated HPLC methods for the quantitative determination of multiple constituents. researchgate.net Although studies may focus on a panel of flavonoids, the established methods are directly applicable to the quantification of this compound. The separation is typically achieved using a C8 or C18 column with a gradient elution system composed of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrasayanjournal.co.in Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with monitoring at specific wavelengths where flavonoids exhibit maximum absorbance. rasayanjournal.co.in

    Table 1: Representative HPLC Parameters for Flavonoid Analysis in Glycyrrhiza Extracts

    Parameter Typical Value/Condition Purpose
    Column Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) Separates compounds based on polarity.
    Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the gradient.
    Mobile Phase B Acetonitrile or Methanol Organic component for eluting compounds.
    Elution Mode Gradient Allows for the separation of a wide range of compounds with varying polarities in a single run.
    Flow Rate 0.4 - 1.0 mL/min Controls the speed of the separation.
    Detection UV/DAD at ~280 nm Measures the absorbance of the analytes for quantification.

    | Purity Check | >98% by area normalization | Assesses the purity of isolated reference standards. rasayanjournal.co.in |

    Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This combination is invaluable for both the unambiguous identification and precise quantification of this compound, even at low concentrations in complex biological or botanical matrices. wikipedia.orgglycoscience.ru

    LC-MS is particularly useful for analyzing crude plant extracts where multiple, structurally similar compounds may co-elute. researchgate.net The mass spectrometer can differentiate compounds based on their unique mass-to-charge ratio (m/z). Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with MS to achieve faster analysis and higher resolution. researchgate.net For structural information, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions, confirming the compound's identity. wikipedia.org This technique has been used to screen for dozens of prenylated flavonoids in Glycyrrhiza glabra extracts. researchgate.net

    Table 2: Typical LC-MS Parameters for Flavonoid Identification

    Parameter Technique/Setting Purpose
    Chromatography UHPLC/HPLC Separates components of the mixture prior to MS analysis. researchgate.net
    Ionization Source Electrospray Ionization (ESI) Generates charged ions from the eluted compounds for MS detection. researchgate.net
    MS Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap Separates ions based on their mass-to-charge ratio. bruker.comscirp.org
    Detection Mode Positive or Negative Ion Mode Selected based on the compound's ability to gain or lose a proton.
    Identification Parent ion m/z and MS/MS fragmentation patterns Provides high confidence in the structural assignment of this compound. researchgate.net

    | Quantification | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantifying the target analyte. sciex.com |

    Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines gas chromatography for separation with mass spectrometry for detection. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile compounds. wikipedia.org However, due to the low volatility and polar nature of flavonoids like this compound, direct analysis by GC-MS is challenging.

    For GC-MS analysis, these compounds typically require a chemical derivatization step to increase their volatility and thermal stability. sigmaaldrich.com This process involves reacting the analyte with a derivatizing agent (e.g., silylation reagents like MTBSTFA) to replace active hydrogens on hydroxyl groups with less polar, more volatile groups. sigmaaldrich.com While effective, this adds a step to sample preparation. Given the efficacy of LC-MS for analyzing non-volatile compounds without derivatization, GC-MS is less commonly used for this compound but remains a viable option for comprehensive metabolic profiling where a broad range of chemical classes, including more volatile ones, are being investigated. wikipedia.org

    Advanced Techniques for Structural Confirmation and Purity Assessment

    The definitive structural elucidation of a natural product like this compound requires the use of multiple spectroscopic techniques. While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecule's carbon-hydrogen framework. The chemical structures of flavonoids isolated from G. glabra are routinely identified by comparing their UV, IR, MS, and NMR spectral data with published literature. rasayanjournal.co.in

    Purity assessment is crucial, especially when a compound is isolated for use as a reference standard or for biological testing. researchgate.net The purity of isolated flavonoids is often determined to be greater than 98% using the peak area normalization method in HPLC-UV analysis. rasayanjournal.co.in This method assumes that all components have a similar response factor at the detection wavelength. Quantitative NMR (qNMR) offers an orthogonal approach for purity evaluation that is less dependent on reference standards. researchgate.net

    Application of Metabolomics and Proteomics in this compound Research

    Metabolomics and proteomics are large-scale "omics" disciplines that provide a holistic view of the molecular landscape of a biological system, moving beyond the study of a single compound.

    Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a cell, tissue, or organism. mdpi.com Untargeted metabolomic analysis of Glycyrrhiza species using LC-MS has been performed to identify the differences in the metabolic patterns between species. sci-hub.se Such studies can reveal the presence and relative abundance of this compound in the context of the entire licorice metabolome, which includes numerous flavonoids, saponins, and other compounds. sci-hub.se This approach helps in understanding the biochemical pathways responsible for its synthesis and its relationship with other secondary metabolites. frontiersin.org

    Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov In the context of this compound research, proteomics is not used to analyze the compound itself, but rather to understand its biological effects. By treating cells or tissues with this compound and then analyzing changes in the proteome (the entire set of expressed proteins), researchers can identify the molecular targets and pathways that are modulated by the compound. mdpi.com This powerful technique can help elucidate the mechanism of action of this compound, revealing which cellular proteins it interacts with or whose expression it alters, thereby providing insights into its pharmacological activities. nih.govscilifelab.se

    Emerging Research Directions for Glyinflanin B

    Identification of Novel Biological Activities and Mechanistic Pathways

    Initial research has identified Glyinflanin B as a compound with notable anti-inflammatory and antioxidant properties. smolecule.com These activities are common among flavonoids found in Glycyrrhiza species, which have a long history of use in traditional medicine for treating conditions like bronchial asthma and inflammation. mdpi.com

    The primary anti-inflammatory mechanism of flavonoids is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. smolecule.commdpi.com this compound has been specifically shown to inhibit NF-κB activation. smolecule.com By blocking this pathway, this compound can potentially downregulate the expression of pro-inflammatory genes, thus mitigating inflammatory processes. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and modulate cellular oxidative stress, which is a key factor in preventing cellular damage associated with various chronic diseases. smolecule.com

    While these initial findings are promising, further research is needed to uncover other potential biological activities and to fully elucidate the specific molecular targets and mechanistic pathways of this compound. The diverse pharmacological effects observed in other related flavonoids from licorice, such as antitumor, antiparasitic, and anti-ulcer activities, suggest that this compound may possess a broader spectrum of biological actions than is currently known. mdpi.comfrontiersin.org Future investigations will likely focus on screening this compound against a wider range of biological targets and disease models to identify novel therapeutic opportunities.

    Strategic Structural Modifications for Potency and Specificity Enhancement

    The chemical structure of this compound, characterized by a unique arrangement of hydroxyl groups and isoprenoid substitutions, presents a promising scaffold for strategic structural modifications. smolecule.com While specific studies on the synthesis of this compound analogs are not yet widely available, this remains a significant area for future research. The goal of such modifications would be to enhance the potency and specificity of its biological activities.

    Lessons can be drawn from the broader field of medicinal chemistry, where the modification of natural product scaffolds is a common strategy for developing new drugs. For instance, altering the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone can significantly impact antioxidant and anti-inflammatory efficacy. Furthermore, modifications to the isoprenoid side chain could influence the compound's lipophilicity, cell membrane permeability, and interaction with specific protein targets.

    The synthesis of a library of this compound derivatives would allow for comprehensive structure-activity relationship (SAR) studies. These studies would systematically evaluate how different chemical modifications affect its biological activity, providing valuable insights for the rational design of more potent and selective therapeutic agents.

    Integration with Systems Biology and Network Pharmacology Approaches

    To fully understand the therapeutic potential of this compound, it is essential to move beyond the study of single-target interactions and embrace a more holistic, systems-level perspective. Systems biology and network pharmacology are emerging fields that analyze the complex interaction networks within a biological system, offering a powerful approach to understanding the multifaceted effects of natural products. frontiersin.orgfrontiersin.org

    While specific systems biology or network pharmacology studies on this compound are yet to be published, the application of these approaches to other compounds from Glycyrrhiza species has demonstrated their utility. frontiersin.orgnih.gov Such studies on this compound would involve integrating various types of data, including transcriptomics, proteomics, and metabolomics, to map the compound's interactions with multiple cellular pathways. frontiersin.orgfrontiersin.org

    A network pharmacology approach could help to identify the multiple targets of this compound and understand how they work together to produce a therapeutic effect. This could be particularly insightful for complex diseases where multiple pathways are dysregulated. By elucidating the broader biological context of this compound's activity, systems biology and network pharmacology can guide future research, aid in the identification of novel therapeutic applications, and potentially predict off-target effects.

    Q & A

    Q. What are the key structural and physicochemical properties of Glyinflanin B, and how can they inform experimental design?

    this compound (CAS 142750-23-0) is a flavonoid derivative with the molecular formula C₂₀H₁₈O₅ (exact mass: 338.115425 g/mol). Key properties include a logP of 4.02 (indicating moderate lipophilicity), hydrogen bond donors/acceptors (2/5), and a topological polar surface area (TPSA) of 85.90 Ų . These properties guide solubility assessments for in vitro assays and inform chromatographic methods (e.g., HPLC with C18 columns). For structural confirmation, prioritize spectroscopic techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

    Table 1: Molecular Properties of this compound

    PropertyValue
    Molecular FormulaC₂₀H₁₈O₅
    Exact Mass338.115425 g/mol
    logP4.02
    Hydrogen Bond Donors2
    Hydrogen Bond Acceptors5
    TPSA85.90 Ų

    Q. How should researchers design experiments to synthesize and characterize this compound?

    • Synthesis : Follow protocols for flavonoid derivatives, ensuring regioselective hydroxylation and glycosylation. Include controls for reaction intermediates (e.g., chalcone precursors) .
    • Characterization : Use UV-Vis spectroscopy (λmax ~280 nm for flavonoid absorption) and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling patterns. Validate purity via HPLC-DAD (>95% purity threshold) .
    • Reproducibility : Document solvent systems, temperature gradients, and catalyst concentrations in the main manuscript. Provide raw spectral data in supplementary materials .

    Q. What methodological considerations are critical for assessing this compound’s bioactivity in preclinical studies?

    • In vitro assays : Use dose-response curves (1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., quercetin for antioxidant activity) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
    • In vivo models : Adhere to NIH guidelines for animal studies. Specify strain, sex, and sample size justification (e.g., power analysis with α = 0.05) .
    • Data reporting : Use ARRIVE 2.0 guidelines for transparent reporting of experimental conditions and statistical methods .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

    • Source analysis : Compare assay conditions (e.g., cell viability assays using MTT vs. resazurin). Variations in IC₅₀ values may arise from differences in incubation time or serum content .
    • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies. Stratify by cell type, concentration range, and endpoint measurement .
    • Mechanistic validation : Use RNA-seq or phosphoproteomics to identify downstream targets, confirming pathway-specific effects .

    Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?

    • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB). Validate with MD simulations (>50 ns trajectories) to assess binding stability .
    • QSAR modeling : Curate datasets with analogous flavonoids (e.g., Glyinflanin E ) to build regression models for bioactivity prediction. Include descriptors like TPSA and logP .

    Q. How can researchers optimize experimental protocols to study this compound’s stability and metabolism?

    • Stability studies : Perform forced degradation under varied pH (1–13), temperature (25–60°C), and light exposure. Monitor via LC-MS/MS to identify degradation products .
    • Metabolic profiling : Use hepatocyte microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites. Pair with HRMS/MSⁿ for structural elucidation .

    Q. What frameworks guide the formulation of rigorous research questions about this compound’s ecological roles?

    • PICO framework : Define P opulation (e.g., Malus domestica ), I ntervention (this compound exposure), C omparison (wild vs. cultivated strains), O utcome (antimicrobial efficacy) .
    • FINER criteria : Ensure questions are F easible (e.g., field sampling logistics), N ovel (comparisons to Glyinflanin E ), and R elevant (ecological resilience applications) .

    Data and Reproducibility

    Q. How should researchers address variability in this compound quantification across analytical platforms?

    • Calibration : Use certified reference materials (CRMs) and internal standards (e.g., apigenin-d6 for LC-MS).
    • Inter-laboratory validation : Share protocols via platforms like MetaboLights (Study MTBLSXXXX ) to standardize quantification .

    Q. What are best practices for integrating multi-omics data to study this compound’s mechanisms?

    • Transcriptomics + metabolomics : Use WGCNA (weighted gene co-expression network analysis) to link gene clusters with metabolite profiles.
    • Pathway enrichment : Apply KEGG Mapper to overlay omics data on flavonoid biosynthesis pathways .

    Ethical and Reporting Standards

    Q. How to ensure compliance with ethical guidelines in studies involving this compound?

    • Human subjects : If applicable, obtain IRB approval and document informed consent processes. Exclude commercial partnerships in conflict-of-interest statements .
    • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like MetaboLights or ChEBI .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.